molecular formula C23H16N2O2S B12910036 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one CAS No. 667466-69-5

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one

Cat. No.: B12910036
CAS No.: 667466-69-5
M. Wt: 384.5 g/mol
InChI Key: GNHOJMDXZQLCRV-UHFFFAOYSA-N
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Description

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one is a complex organic compound with the molecular formula C23H17N3OS This compound is characterized by the presence of a pyridazinone core substituted with benzyl and phenoxathiin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenoxathiin derivatives with a pyridazinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3-amine
  • 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-DL-alanyl)mercapto-pyrimidine
  • 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-L-valyl)mercapto-pyrimidine

Uniqueness

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one stands out due to its specific substitution pattern and the presence of both benzyl and phenoxathiin groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

667466-69-5

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

5-benzyl-3-phenoxathiin-2-yl-1H-pyridazin-6-one

InChI

InChI=1S/C23H16N2O2S/c26-23-17(12-15-6-2-1-3-7-15)13-18(24-25-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H,25,26)

InChI Key

GNHOJMDXZQLCRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC4=C(C=C3)OC5=CC=CC=C5S4

Origin of Product

United States

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